molecular formula C12H16N2O4 B1651294 (6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid CAS No. 1256337-02-6

(6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid

Cat. No.: B1651294
CAS No.: 1256337-02-6
M. Wt: 252.27
InChI Key: OXQVDWZWFHQQLU-UHFFFAOYSA-N
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Description

(6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected intermediate is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the acetic acid moiety.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group allows for selective deprotection and functionalization, making it valuable in organic synthesis .

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a building block for the development of pharmaceuticals and bioactive molecules.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structural features make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid involves its interaction with molecular targets in biological systems. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The pyridine ring may also interact with specific enzymes or receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid include other Boc-protected amino acids and pyridine derivatives. Examples include:

  • (6-Tert-butoxycarbonylaminopyridin-2-yl) acetic acid
  • (6-Tert-butoxycarbonylaminopyridin-4-yl) acetic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and the presence of the Boc-protected amino group. This combination of features allows for selective reactions and functionalizations that are not possible with other similar compounds .

Properties

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-8(7-13-9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQVDWZWFHQQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182626
Record name 6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256337-02-6
Record name 6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256337-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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